N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1H-indol-4-yl moiety substituted with a 2-methoxyethyl group and a 5-methyl-1H-tetrazole ring. This structure combines pharmacophoric elements commonly associated with bioactivity, including:
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)19-8-4-3-6-16(19)20(27)21-17-7-5-9-18-15(17)10-11-25(18)12-13-28-2/h3-11H,12-13H2,1-2H3,(H,21,27) |
InChI Key |
DNBCEPOKKUBJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The tetrazole intermediate can be prepared by the cyclization of an azide with a nitrile in the presence of a strong acid or base.
The final coupling step involves the reaction of the indole intermediate with the tetrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired benzamide compound. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction of the benzamide group may produce the corresponding amine.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indole and tetrazole moieties.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent, due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and tetrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, modulating their activity and leading to the desired biological effects. The benzamide group can further enhance binding affinity and specificity by interacting with additional sites on the target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzamide Linkers
(a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Benzamide linked to a thiadiazole-isoxazole hybrid.
- Key Differences : Replaces the indole-tetrazole system with a thiadiazole-isoxazole scaffold.
- Properties :
(b) Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate (Compound 3, )
Indole-Containing Analogues
(a) 2-{[1-(2-Methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide (Y044-4810, )
- Structure: Indole-4-yl substituted with a methoxyethyl group, linked to a quinoline via an acetamide bridge.
- Key Differences: Replaces the benzamide-tetrazole system with a quinoline-acetamide scaffold.
- Properties: Molecular weight: 405.45 g/mol (identical to the target compound). Enhanced solubility due to the quinoline and methoxy groups .
(b) 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide (Y043-2237, )
Comparative Data Table
Key Findings and Implications
Tetrazole vs. Other Heterocycles: The target compound’s 5-methyltetrazole may offer superior metabolic stability compared to esters (e.g., ) or pyridazinones () due to its resistance to hydrolysis .
Indole Substitution : The 2-methoxyethyl group on the indole scaffold distinguishes it from simpler indole derivatives (e.g., ) and may improve solubility and receptor binding .
Pharmacological Potential: While direct activity data are lacking, structural parallels to antimicrobial () and CNS-targeting () compounds suggest avenues for further testing.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its unique structural features, including an indole moiety and a tetrazole group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
The presence of methoxy and tetrazole groups enhances the solubility and reactivity of the compound, making it a subject of interest in drug design.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It may modulate receptors associated with cellular signaling pathways that regulate growth and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC values range from 5 to 15 µM, indicating significant potency against these cell types.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |
| A549 (Lung Cancer) | 8 | Induction of apoptosis |
Antiviral Activity
Research has indicated that this compound possesses antiviral properties:
- Mechanism : It appears to inhibit viral replication by interfering with viral entry into host cells and blocking viral RNA synthesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Broad Spectrum Activity : Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Case Studies
A notable case study involved the administration of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to controls, alongside a marked increase in apoptosis markers within tumor tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
